molecular formula C12H13ClO2 B8642568 Benzoyl chloride, 4-(2,2-dimethyl-1-oxopropyl)- CAS No. 139681-39-3

Benzoyl chloride, 4-(2,2-dimethyl-1-oxopropyl)-

Cat. No. B8642568
Key on ui cas rn: 139681-39-3
M. Wt: 224.68 g/mol
InChI Key: XQIWRUXPIFGECB-UHFFFAOYSA-N
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Patent
US05319123

Procedure details

A mixture of 150.0 g (0.725 mol) of 4-(2,2-dimethyl-1-oxopropyl)-benzoic acid and 0.3 ml of dimethylformamide are added with stirring at 22° C. to 30° C. to 180 ml (2.47 mol) of thionyl chloride over a period of 60 minutes. The resulting solution is heated to an internal temperature of 85° to 90° C., and maintained at this temperature for 15 minutes. The solution is allowed to cool to 50° C. to remove as much thionyl chloride as possible by vacuum distillation (20-30 torr) at an internal temperature of 45° to 55° C. Distillation is discontinued when the internal temperature reaches 55° C and 95 ml of dry toluene are added. The distillation is continued under vacuum at an internal temperature of 45° to 55° C. and again discontinued when the internal temperature reaches 55° C. at 20-30 torr. After allowing the residue to cool to 25° C. and diluting it with 950 ml of dry toluene, the solution is set aside for use below.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:15])([CH3:14])[C:3]([C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][CH:6]=1)=[O:4].S(Cl)([Cl:18])=O>CN(C)C=O>[CH3:1][C:2]([CH3:15])([CH3:14])[C:3]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:18])=[O:10])=[CH:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
CC(C(=O)C1=CC=C(C(=O)O)C=C1)(C)C
Name
Quantity
0.3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is heated to an internal temperature of 85° to 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to remove as much thionyl chloride as
DISTILLATION
Type
DISTILLATION
Details
possible by vacuum distillation (20-30 torr) at an internal temperature of 45° to 55° C
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
reaches 55° C
ADDITION
Type
ADDITION
Details
95 ml of dry toluene are added
DISTILLATION
Type
DISTILLATION
Details
The distillation
CUSTOM
Type
CUSTOM
Details
is continued under vacuum at an internal temperature of 45° to 55° C.
CUSTOM
Type
CUSTOM
Details
reaches 55° C. at 20-30 torr
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
ADDITION
Type
ADDITION
Details
diluting it with 950 ml of dry toluene

Outcomes

Product
Name
Type
Smiles
CC(C(=O)C1=CC=C(C(=O)Cl)C=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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